![molecular formula C17H18N2O6 B1226667 2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid](/img/structure/B1226667.png)
2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid
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Overview
Description
2-(1-ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid is a member of phthalimides.
Scientific Research Applications
Chemical Synthesis
A range of studies focus on the synthesis and chemical behavior of compounds related to 2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid. For instance, Hirai and Sugimoto (1977) explored novel methods for synthesizing similar compounds, noting their potential as anti-inflammatory agents (Hirai & Sugimoto, 1977). Similarly, Badr et al. (1981) conducted research on the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters, which are structurally akin to the compound (Badr et al., 1981).
Medicinal Chemistry
In medicinal chemistry, compounds with structures similar to 2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid are often synthesized for their potential biological activities. For example, Kimura and Morosawa (1979) synthesized derivatives for their relevance in preparing compounds of pharmacological interest (Kimura & Morosawa, 1979). Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of related nitriles, highlighting the diverse potential applications of these compounds in pharmacology (Krauze et al., 2004).
properties
Product Name |
2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid |
---|---|
Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(1-ethoxycarbonylpiperidin-4-yl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C17H18N2O6/c1-2-25-17(24)18-7-5-11(6-8-18)19-14(20)12-4-3-10(16(22)23)9-13(12)15(19)21/h3-4,9,11H,2,5-8H2,1H3,(H,22,23) |
InChI Key |
NMUCBRLMURKMQH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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